molecular formula C30H27BKN6 B574509 Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate CAS No. 185034-21-3

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate

Cat. No.: B574509
CAS No.: 185034-21-3
M. Wt: 521.496
InChI Key: QBWIDNDNXAHXPC-UHFFFAOYSA-N
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Description

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is a coordination compound that belongs to the class of scorpionate ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry. The compound is characterized by its unique structure, where a boron atom is bonded to three pyrazolyl groups, each substituted with a phenyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate typically involves the reaction of potassium borohydride with 3-phenyl-5-methylpyrazole in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boron center is oxidized to form borate esters.

    Substitution: The pyrazolyl groups can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products:

    Oxidation: Borate esters.

    Substitution: Substituted pyrazolyl derivatives.

Scientific Research Applications

Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate has several applications in scientific research:

    Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the development of new materials with unique electronic and magnetic properties.

Mechanism of Action

The mechanism by which potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, altering their activity. The pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

  • Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate
  • Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-yl)borate
  • Potassium tris(1-pyrazolyl)borohydride

Uniqueness: Potassium hydrotris (3-phenyl-5-methylpyrazol-1-YL)borate is unique due to the presence of phenyl groups on the pyrazole rings, which can influence the electronic properties and steric hindrance of the compound. This makes it distinct from other scorpionate ligands and can lead to different reactivity and applications.

Properties

InChI

InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWIDNDNXAHXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BKN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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